molecular formula C9H14N2O3S B153012 (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester CAS No. 494769-44-7

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Cat. No. B153012
M. Wt: 230.29 g/mol
InChI Key: OWLBQQTUOQLZST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester” involves the reaction of lithium aluminium tetrahydride in tetrahydrofuran at -15℃ for 1 hour . The mixture is then stirred with water and extracted with saturated potassium D-tartrate-solution in water and three times ethyl acetate . The organic layers are dried over Na2SO4 and concentrated in vacuo. The residue is purified by flash chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of “(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester” is represented by the formula C9H14N2O3S . The InChI Key is OWLBQQTUOQLZST-UHFFFAOYSA-N .

Scientific Research Applications

Chemical and Biological Interactions of Carbamic Acid Esters

Carbamic acid esters, such as (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, are involved in a variety of chemical and biological processes. These compounds, including esters of substituted carbamic acids, interact with acetylcholinesterase (AChE) by transferring the carbamoyl group to a serine residue in the enzyme's active site. This interaction is crucial in understanding the mechanism of action of carbamate-based insecticides and therapeutic agents. Studies have shown that the rate of decarbamoylation, or hydrolysis of the carbamoyl enzyme, varies significantly, affecting the efficacy of carbamates as AChE inhibitors. The decarbamoylation rate constants are influenced by the size of alkyl substituents on the carbamoyl group, indicating a shift in the rate-limiting step of the reaction. This research underlines the importance of structural elements in the biological activity of carbamic acid esters and their potential applications in developing more effective AChE inhibitors (Rosenberry & Cheung, 2019).

Biotechnological Applications and Green Chemistry

The broader category of carbamic acid esters, to which (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester belongs, finds significant applications in biotechnological processes and green chemistry. Lactic acid, a key hydroxycarboxylic acid derived from biomass fermentation, serves as a precursor for various chemicals, including lactate ester. Through chemical and biotechnological routes, it is possible to synthesize valuable chemicals from lactic acid, showcasing the potential of using carbamic acid esters in sustainable chemistry. These processes emphasize the role of green chemistry in producing biodegradable polymers and other chemicals from renewable resources, highlighting the application potential of carbamic acid esters in environmentally friendly chemical synthesis (Gao, Ma, & Xu, 2011).

Environmental and Health Perspectives

While not directly related to (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, the environmental fate and potential health impacts of related esters, such as parabens and ethyl carbamate, have been extensively studied. These investigations provide valuable insights into the behavior of carbamic acid esters in aquatic environments and their potential health effects. For example, parabens, used as preservatives in various products, have been detected in water bodies, raising concerns about their environmental persistence and endocrine-disrupting potential. Similarly, ethyl carbamate, found in fermented foods and beverages, is recognized as a probable human carcinogen. These studies underscore the importance of assessing the environmental and health impacts of chemical compounds, including carbamic acid esters, to ensure their safe use and manage their presence in the environment (Haman, Dauchy, Rosin, & Munoz, 2015); (Weber & Sharypov, 2009).

properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLBQQTUOQLZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624276
Record name tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

CAS RN

494769-44-7
Record name tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of ethyl 2-[(N-Boc)amino]-4-thiazolecarboxylate (1 mmole) in CH2Cl2 (10 mL) was cooled to −78° C., and treated with DIBAL-H (1M, 5 ML). The reaction was stirred at −60° C. for 3 h, and quenched with a suspension of NaF/H2O (1 g/1 mL). The resulting mixture was filtered and the filtrate was concentrated to give 2-[(N-Boc)amino]-4-hydroxymethylthiazole as a solid.
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1 mmol
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10 mL
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Synthesis routes and methods II

Procedure details

Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate 88 (10.5 g, 38.6 mmol) was dissolved in 300 mL of anhydrous THF and cooled in dry ice-acetonitrile bath. A solution of 1 M Super Hydride™ in THF (85 mL) was then added over a period of 10 min. The resulting reaction mixture was stirred at −45° C. for 2 h. Another portion of 1 M Super Hydride™ in THF (35 mL) was then added and the reaction mixture was stirred for an additional 2 h at −45° C. The reaction was quenched at −45° C. by the addition of 50 mL of brine. Upon warming to room temperature, the reaction mixture was concentrated under reduced pressure. The resulting mixture was extracted with EtOAc. The combined organic layers were washed with brine, dried with Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by chromatography to afford 89 (6.39 g, 72% yield).
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10.5 g
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300 mL
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85 mL
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35 mL
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dry ice acetonitrile
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Yield
72%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-4-carboxylate (27.3 g, 100 mmol) prepared by the method of Kim and Kahn (Synlett, 1999, 8, 1239-1240) in 500 mL of THF at 0 C was added a solution of Red-A1 in toluene (80 mL of 65 wt % solution) dropwise. The reaction mixture was stirred for 1 d and then quenched with water and 1N HCl. Extracted 2×EtOAc and the EtOAc extracts were dried over MgSO4. The solution was filtered, concentrated by rotary evaporator, and chromatographed on SiO2 using 33% hexanes in EtOAC to give 20.5 g (89%) of 2-[(tert-butoxycarbonyl)amino]-4-hydroxymethylthiazole 42a. 1H-NMR (400 MHz, CDCl3): δ 6.98 (s, 1H), 4.81 (s, 2H), 1.81 (s, 9H).
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27.3 g
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500 mL
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80 mL
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Synthesis routes and methods V

Procedure details

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CC(C)C[Al+]CC(C)C
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